molecular formula C7H5ClFNO2 B1389542 Methyl 5-chloro-6-fluoronicotinate CAS No. 1171918-85-6

Methyl 5-chloro-6-fluoronicotinate

Cat. No.: B1389542
CAS No.: 1171918-85-6
M. Wt: 189.57 g/mol
InChI Key: CBLBXPUJKGKFPQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-fluoronicotinate (CAS 1171918-85-6) is a fluorinated pyridine derivative valued as a versatile chemical building block in organic synthesis and pharmaceutical research. This compound is offered with a purity of 95% . As a methyl ester featuring both chloro and fluoro substituents on the nicotinate ring, it serves as a key synthetic intermediate for constructing more complex molecules. Its structure is closely related to other halogenated nicotinates, which are established intermediates in the synthesis of naphthyridine antibacterial agents . Researchers utilize this compound to introduce a functionalized pyridine moiety into target structures, leveraging the reactivity of the ester and halogen groups for further derivatization, such as cross-coupling reactions or nucleophilic substitutions. The presence of both chlorine and fluorine atoms can be exploited to fine-tune the electronic properties and metabolic stability of resulting compounds. This compound is intended for research and development applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 5-chloro-6-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLBXPUJKGKFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670609
Record name Methyl 5-chloro-6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171918-85-6
Record name Methyl 5-chloro-6-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Chloro 6 Fluoronicotinate

Pioneering Fluoride-Chloride Exchange Protocols

The most common and direct approach to synthesizing Methyl 5-chloro-6-fluoronicotinate is through a fluoride-chloride exchange reaction. uark.eduuark.edu This method leverages the principles of nucleophilic aromatic substitution on the pyridine (B92270) ring.

Mechanistic Nuances of Nucleophilic Aromatic Substitution in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) in pyridine systems is a well-established reaction mechanism. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. youtube.com This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), where the positive charge density is highest. youtube.comstackexchange.comvaia.com

The reaction proceeds through a two-step addition-elimination mechanism. youtube.comquimicaorganica.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atom when the attack is at the 2- or 4-position. stackexchange.comvaia.com The subsequent elimination of the leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.com The stability of this intermediate is a crucial factor in determining the feasibility and rate of the substitution. stackexchange.com

In the case of synthesizing this compound from Methyl 5,6-dichloronicotinate, the fluoride (B91410) ion (F⁻) acts as the nucleophile, displacing a chloride ion at the 6-position. The chlorine at the 6-position is para to the ring nitrogen, making it a favorable site for nucleophilic attack. uark.edu

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

The efficiency of the fluoride-chloride exchange reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of fluoride source, solvent, temperature, and the use of phase-transfer catalysts.

Researchers have investigated various fluoride sources for this transformation. While sources like potassium fluoride (KF) are commonly used, their effectiveness can be enhanced by the choice of solvent. A study on the preparation of this compound utilized spray-dried potassium fluoride in dimethyl sulfoxide (B87167) (DMSO) as the solvent. uark.edu The reaction, conducted at elevated temperatures, successfully produced the desired product. uark.edu However, simply refluxing the reactants in solvents like acetonitrile (B52724) or benzonitrile (B105546) resulted in only trace amounts of the fluoroester. uark.edu

The following table summarizes the impact of different solvents on the yield of this compound from Methyl 5,6-dichloronicotinate and potassium fluoride.

SolventTemperatureYieldReference
Dimethyl Sulfoxide (DMSO)150°CModerate uark.edu
AcetonitrileRefluxTrace uark.edu
BenzonitrileRefluxTrace uark.edu

This table is based on qualitative descriptions from the cited literature and is for illustrative purposes.

Alternative Synthetic Routes and Precursor Utilization

While fluoride-chloride exchange is a primary method, alternative synthetic strategies have been explored, starting from different precursors.

Derivatization from Dihalonicotinate Analogues

The synthesis of this compound logically begins with a dihalonicotinate precursor, specifically Methyl 5,6-dichloronicotinate. uark.edu This starting material is readily accessible and serves as a direct platform for the crucial fluoride-chloride exchange reaction. The presence of two halogen atoms on the pyridine ring offers a handle for selective substitution. The chlorine at the 6-position is activated towards nucleophilic attack due to its position relative to the ring nitrogen. uark.edu

Convergent Synthesis from Related Hydroxynicotinates

An alternative approach involves the synthesis from hydroxynicotinates. For instance, 6-hydroxynicotinic acid can be prepared from a sodium nicotinate (B505614) solution through a fermentation process using Achromobacter xylosoxydans. prepchem.com This acid can then be subjected to a series of reactions, including esterification and chlorination, to introduce the necessary functional groups before the final fluorination step. For example, a related compound, ethyl 5-hydroxynicotinate, is synthesized by refluxing 5-hydroxynicotinic acid in absolute ethanol. orgsyn.org While not a direct route to the title compound, these methods demonstrate the utility of hydroxynicotinates as versatile precursors in the synthesis of substituted nicotinates.

Emerging Fluorination Technologies Applicable to Nicotinate Scaffolds

The field of fluorination chemistry is rapidly evolving, with new reagents and methodologies offering potentially more efficient and selective ways to introduce fluorine into organic molecules, including nicotinate scaffolds.

Recent advances include the development of novel fluorinating agents and catalytic systems. For example, pyridinium (B92312) poly(hydrogen fluoride) has been shown to be a convenient reagent for various organic fluorination reactions. acs.org Another emerging area is the use of late-stage fluorination techniques. These methods allow for the introduction of fluorine atoms at a late stage in a synthetic sequence, which can be advantageous for the synthesis of complex molecules. rsc.orgnih.govacs.org For instance, palladium-catalyzed C-H fluorination of aromatic ketones has been reported, providing a concise route to fluorinated compounds. rsc.org Silver-mediated fluorination of alkyl iodides using the Ruppert-Prakash reagent (TMSCF₃) is another novel method. rsc.org

Furthermore, radiofluorination techniques are being developed for the synthesis of PET tracers. acs.org A protocol for the nucleophilic aromatic fluorination of a boronic acid pinacol (B44631) ester precursor has been adapted for the synthesis of a nicotinate-based radioligand. acs.org These emerging technologies, while not all yet applied directly to the synthesis of this compound, represent promising future avenues for the efficient and selective synthesis of this and related fluorinated nicotinate derivatives.

Investigation of Catalytic Systems and Reagents for Halogen Exchange and Functionalization

The introduction of fluorine into aromatic systems is a critical step in the synthesis of many modern materials and pharmaceuticals. In the case of this compound, the key transformation involves a halogen exchange (Halex) reaction, where a chlorine atom is selectively replaced by a fluorine atom. Concurrently, the presence of both chloro and fluoro substituents opens avenues for further functionalization, allowing for the introduction of diverse chemical moieties through catalytic cross-coupling reactions.

Halogen Exchange Reactions

The primary route for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom with fluoride. Research has demonstrated the efficacy of using potassium fluoride (KF) as the fluoride source for this transformation, starting from methyl 5,6-dichloronicotinate. uark.edu The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to facilitate the dissolution of the fluoride salt and to reach the necessary reaction temperatures.

A significant enhancement in the efficiency of this halogen exchange has been achieved through the use of phase-transfer catalysts. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, are crucial for transporting the fluoride anion from the solid or aqueous phase into the organic phase where the reaction with the substrate occurs. This approach mitigates the low solubility of inorganic fluoride salts in organic solvents, thereby increasing the reaction rate and yield.

One documented synthesis of this compound from methyl 5,6-dichloronicotinate employed potassium fluoride in DMF. The reaction was conducted at reflux for one hour. While the use of a phase-transfer catalyst was not explicitly detailed in this specific procedure, it is a common strategy in similar halogen exchange reactions to improve efficiency. uark.edu The resulting product was isolated as a white crystalline solid. uark.edu

Table 1: Halogen Exchange for the Synthesis of this compound

Starting Material Reagents Solvent Temperature Time Yield Reference
Methyl 5,6-dichloronicotinate Potassium Fluoride (KF) N,N-Dimethylformamide (DMF) Reflux 1 hour 24% uark.edu

It is noteworthy that the reaction conditions, particularly the solvent and temperature, play a crucial role in the outcome of the halogen exchange. The choice of DMF as a solvent is common, but its high boiling point can sometimes lead to side reactions. The relatively low yield reported suggests that further optimization of the catalytic system, including the screening of different phase-transfer catalysts and solvent systems, could lead to improved synthetic efficiency.

Functionalization Reactions

The presence of a chlorine atom on the pyridine ring of this compound provides a handle for further chemical modification through various catalytic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

Copper-Catalyzed Amination: One important functionalization is the introduction of nitrogen-containing substituents, which is often achieved through copper-catalyzed amination reactions. While specific examples for this compound are not extensively documented, the general methodology for copper-catalyzed amination of aryl chlorides is well-established. nih.govnih.govrsc.org These reactions typically employ a copper(I) or copper(II) catalyst in the presence of a suitable ligand and a base to couple an aryl chloride with an amine. The choice of ligand is critical for the success of these transformations, with various diamine and phenanthroline-based ligands showing high efficacy.

Table 2: Representative Copper-Catalyzed Amination of Aryl Chlorides

Aryl Chloride Amine Catalyst Ligand Base Solvent Temperature Yield Reference
Chlorobenzene Aniline CuI N,N'-Dimethylethylenediamine K3PO4 Dioxane 110 °C 91% nih.gov
4-Chlorotoluene Piperidine CuSO4 4,7-Dimethoxy-1,10-phenanthroline - Aqueous NH3 120 °C 85% nih.gov

Note: This table presents general examples of copper-catalyzed amination of aryl chlorides and not the specific functionalization of this compound.

The application of such catalytic systems to this compound would likely involve the selective reaction at the C-Cl bond, given that the C-F bond is generally less reactive towards nucleophilic attack in these types of cross-coupling reactions. This would allow for the synthesis of a variety of 5-amino-6-fluoronicotinate derivatives, which could be of interest for their potential biological activities.

Other Potential Functionalizations: Beyond amination, the chloro-substituent on the pyridine ring can be a site for other transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups, respectively. Furthermore, modern synthetic methods like photoredox catalysis could potentially enable novel functionalizations, such as decarboxylative fluorination of the corresponding carboxylic acid, although specific applications to this particular molecular framework remain to be explored. princeton.edunih.govorganic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Chloro 6 Fluoronicotinate

Reactivity Profiles of Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring in Methyl 5-chloro-6-fluoronicotinate is rendered electron-deficient by the electronegative ring nitrogen and the electron-withdrawing methyl ester group at the C3 position. This electronic characteristic is key to understanding the reactivity of the halogen substituents, which primarily involves nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the electron-poor ring, leading to the displacement of one of the halogen atoms. The relative reactivity of the chloro and fluoro groups is dictated by their position on the ring and their intrinsic properties.

Comparative Reactivity Analysis of Chloro and Fluoro Groups

In this compound, the fluoro group is at the C6 position, ortho to the ring nitrogen, while the chloro group is at the C5 position, meta to the nitrogen. The reactivity of halogens in nucleophilic aromatic substitution on pyridine rings is highly dependent on their position relative to the activating effect of the ring nitrogen. Positions activated by the nitrogen (ortho and para) are more susceptible to nucleophilic attack.

Research into the synthesis of this compound from its precursor, Methyl 5,6-dichloronicotinate, provides direct insight into the comparative reactivity of halogens at these positions. The synthesis proceeds via a fluoride-chloride exchange reaction, where the chlorine atom at the C6 position is selectively displaced by a fluoride (B91410) ion. uark.edu This demonstrates that the C6 position is significantly more reactive towards nucleophilic attack than the C5 position.

The enhanced reactivity at the C6 position can be attributed to two main factors:

Activation by the Ring Nitrogen: The C6 position is ortho to the ring nitrogen, which strongly activates it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. The C5 position, being meta to the nitrogen, does not benefit from this resonance stabilization.

The Nature of the Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. However, in the synthesis of the title compound, it is the C6-chloro group that is displaced. This highlights the overwhelming influence of positional activation by the ring nitrogen over the inherent C-F versus C-Cl bond properties in this specific substitution.

Studies on Regioselective Functionalization Pathways

The selective reactivity of the C6 position is the cornerstone of regioselective functionalization for this scaffold. The synthesis of this compound itself is a prime example of this regioselectivity, where reaction conditions can be tuned to favor the substitution of the C6-chloro group while leaving the C5-chloro group intact. uark.edu

Further derivatization of this compound would be expected to follow similar principles. Nucleophilic attack would preferentially occur at the C6 position, displacing the fluoride. In SNAr reactions, fluoride is generally a better leaving group than chloride due to the high polarization of the C-F bond which facilitates the initial attack by a nucleophile. Therefore, in subsequent reactions with nucleophiles, the fluoro group at C6 would be the more labile substituent. This allows for the regioselective introduction of a variety of functional groups (e.g., amines, alkoxides, thiolates) at the C6 position, while retaining the chlorine atom at C5 for potential subsequent transformations.

Ester Group Reactivity and Chemical Transformations

The methyl ester group at the C3 position is another key reactive site on the molecule. It can undergo a range of chemical transformations typical of carboxylic acid esters.

One of the most fundamental reactions is hydrolysis , which would convert the methyl ester into the corresponding 5-chloro-6-fluoronicotinic acid. This transformation is significant as simple alkyl esters of nicotinic acids have shown biological activity, which is often presumed to be due to in vivo hydrolysis to the parent acids. uark.edu This reaction can be achieved under either acidic or basic conditions.

Transformation Reagents Product
HydrolysisAqueous NaOH or H₂SO₄5-chloro-6-fluoronicotinic acid
AmidationAmine (R-NH₂)N-substituted 5-chloro-6-fluoronicotinamide
ReductionLiAlH₄(5-chloro-6-fluoropyridin-3-yl)methanol

Other potential transformations include:

Amidation: Reaction with primary or secondary amines can form the corresponding amides. This is a common pathway for modifying the properties of the molecule, for instance, in the development of new bioactive compounds.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, (5-chloro-6-fluoropyridin-3-yl)methanol.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst would result in the exchange of the methyl group for a different alkyl or aryl group.

Elucidation of Reaction Pathways and Proposed Mechanisms in Derivatization

The primary reaction pathway for the derivatization of the pyridine ring of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism . This mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a halogen (at C6 or C5). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . The negative charge is delocalized onto the electronegative atoms of the ring system, including the ring nitrogen. The stability of this intermediate is crucial for the reaction to proceed.

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the halide ion (F⁻ or Cl⁻).

In the case of nucleophilic attack at the C6 position, the negative charge in the Meisenheimer complex can be effectively delocalized onto the adjacent ring nitrogen, which significantly stabilizes the intermediate and lowers the activation energy for the reaction. This explains the heightened reactivity of the C6 position.

Exploration of Transition-Metal Mediated Reactions for Strategic Functionalization

While SNAr reactions are a primary mode of functionalization, transition-metal mediated cross-coupling reactions offer alternative and powerful strategies for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings could potentially be employed.

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is typically governed by the ease of oxidative addition of the C-X bond to the metal center. The general reactivity trend is C-I > C-Br > C-Cl >> C-F.

Based on this trend, one would expect transition-metal mediated reactions on this compound to occur selectively at the C5 position. The C-Cl bond is significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the very strong C-F bond. This provides a complementary regioselectivity to the SNAr reactions.

Reaction Type Typical Catalyst Expected Site of Reaction Potential Product
Suzuki CouplingPd(PPh₃)₄, BaseC5Methyl 6-fluoro-5-aryl-nicotinate
Buchwald-Hartwig AminationPd-catalyst, Ligand, BaseC5Methyl 6-fluoro-5-(amino)-nicotinate
Sonogashira CouplingPd/Cu catalyst, BaseC5Methyl 6-fluoro-5-(alkynyl)-nicotinate

This differential reactivity allows for a highly strategic and regioselective functionalization of the scaffold. A researcher could first perform a nucleophilic substitution at the C6 position and then follow up with a palladium-catalyzed cross-coupling at the C5 position to generate highly complex and diverse molecular structures. However, specific studies applying these methods to this compound are not widely reported in the literature, and this represents an area for future exploration.

Applications of Methyl 5 Chloro 6 Fluoronicotinate As a Versatile Synthetic Intermediate

Role in the Construction of Naphthyridine Architectures

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, are significant scaffolds in medicinal chemistry. nih.govacs.org The synthesis of the 1,6-naphthyridine (B1220473) core, for example, often involves the cyclization of a substituted pyridine (B92270) precursor. Typically, a 4-aminopyridine (B3432731) bearing a functional group at the 3-position is condensed with another molecule to form the second ring.

While direct literature examples detailing the use of Methyl 5-chloro-6-fluoronicotinate in naphthyridine synthesis were not prominently found in the search, its structure is well-suited for such transformations. A plausible synthetic route would involve the initial displacement of the activated chlorine atom at the C-6 position with an amine. The resulting aminopyridine could then undergo further reactions. For instance, if the incoming amine contains an appropriate functional group, an intramolecular cyclization could be triggered to form the second ring of the naphthyridine system. Alternatively, the ester group could be modified and used as a handle for building the adjacent ring structure, a common strategy in constructing fused heterocycles. nih.gov

Utility in the Synthesis of Complex Heterocyclic Compounds

The reactivity of this compound makes it a valuable starting material for a variety of complex heterocyclic compounds. Its utility stems from the differential reactivity of the two halogen substituents and the ester functional group.

The chlorine atom at the 6-position is particularly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of nitrogen, oxygen, or sulfur nucleophiles, leading to a wide range of 6-substituted-5-fluoronicotinates. These products can then be used in further synthetic steps. For example, the Suzuki or Stille coupling reactions could be employed at the 5-position by transforming the fluorine, although this is generally less reactive than chlorine in such cross-coupling reactions.

The ester group provides another point for diversification. It can be:

Hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other esters.

Reduced to a primary alcohol, opening up another set of functional group transformations.

Converted directly into amides via aminolysis.

This multi-faceted reactivity allows chemists to use this compound as a scaffold to build intricate molecules with precise control over the substitution pattern.

Contribution to Medicinal Chemistry Research Programs as a Building Block

Fluorinated and chlorinated nicotinic acids and their esters are recognized as important intermediates in medicinal chemistry. uark.edu The introduction of fluorine into a drug candidate can significantly alter its metabolic stability, binding affinity, and lipophilicity. researchgate.netalfa-chemistry.com

The synthesis of this compound was partly motivated by the potential hypolipidemic (lipid-lowering) activity of such dually halogenated nicotinic acids. uark.edu Studies have previously shown that simpler compounds like 5-fluoronicotinic acid and 5-chloronicotinic acid were effective at suppressing elevated free fatty acid levels. uark.edu Therefore, this compound serves as a key building block for creating novel compounds that can be screened for similar or enhanced biological activities. Its structure provides a platform for generating a library of derivatives to explore structure-activity relationships (SAR) in drug discovery programs. lifechemicals.com The presence of both chlorine and fluorine offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of a lead compound.

Development of Novel Fluorinated Building Blocks for Diverse Applications

This compound is not only a building block itself but also a precursor for the development of other, more complex fluorinated building blocks. bldpharm.comalfa-chemistry.com The chemical handles present on the molecule can be systematically modified to generate a new class of reagents for organic synthesis.

Potential Transformations to Generate New Building Blocks

Original Functional GroupTransformationResulting Functional GroupPotential Application
Methyl EsterHydrolysisCarboxylic AcidAmide coupling, further esterification
Methyl EsterReductionPrimary AlcoholSynthesis of ethers, aldehydes
Chloro Group (C6)Nucleophilic SubstitutionAmine, Ether, ThioetherIntroduction of diverse side chains
Fluoro Group (C5)(Less reactive)(Retained for property modulation)Enhances metabolic stability/binding

By performing these transformations, a single starting material can give rise to a multitude of new fluorinated pyridine derivatives. These second-generation building blocks, now possessing different functionalities, can be used in a wide array of applications, from the synthesis of agrochemicals to the development of advanced materials. agropages.comossila.com For example, converting the ester to a carboxylic acid creates a key intermediate that can be coupled with various amines to produce a library of amides for biological screening. This hierarchical approach to building block synthesis is a powerful strategy in modern chemical research.

Computational and Theoretical Investigations of Methyl 5 Chloro 6 Fluoronicotinate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Molecular Geometry: The geometry of Methyl 5-chloro-6-fluoronicotinate, including bond lengths and angles, can be optimized using DFT methods. For instance, studies on similar pyridine (B92270) derivatives provide a basis for estimating these parameters. ekb.eg The presence of the chloro, fluoro, and methyl nicotinate (B505614) substituents on the pyridine ring will influence the bond lengths and angles due to steric and electronic effects.

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (ESP) are crucial for understanding the molecule's reactivity. wuxiapptec.comnih.gov The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. wuxiapptec.com In substituted pyridines, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels. nih.gov The ESP map reveals the distribution of charge on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atom and the oxygen atoms of the ester group are expected to be regions of negative potential, while the areas around the hydrogen atoms and the carbon atom attached to the halogens would exhibit positive potential. chemrxiv.org

Table 1: Representative Calculated Electronic Properties of Substituted Pyridines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.240.006.24
2-Chloropyridine-6.5-0.36.2
Pyridine-CHO-6.59-1.644.95
Pyridine-NH2-5.53-0.564.97

This table presents representative data for substituted pyridines to illustrate the effect of substituents on electronic properties, as specific data for this compound is not available. Data is conceptually derived from findings in sources like ekb.eg.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. A key reaction type for this molecule is nucleophilic aromatic substitution (SNAr). researchgate.net

The SNAr reaction on the pyridine ring of this compound can be computationally modeled to determine the reaction pathway, identify transition states, and calculate activation energies. researchgate.net The presence of both a chlorine and a fluorine atom on the ring raises questions of regioselectivity. Computational studies can predict which halogen is more susceptible to substitution by a given nucleophile. Generally, in nucleophilic aromatic substitutions on halogenated pyridines, the reaction can proceed through a concerted or a stepwise mechanism involving a Meisenheimer intermediate. strath.ac.uk DFT calculations can help distinguish between these pathways by locating the relevant transition states and intermediates on the potential energy surface. researchgate.netresearchgate.net For instance, the stability of the Meisenheimer complex, if formed, is influenced by the electron-withdrawing nature of the substituents. researchgate.net

Table 2: Conceptual Reaction Steps in a Computational SNAr Study

StepDescriptionKey Computational Output
1Approach of the nucleophile to the aromatic ringInteraction energy profile
2Formation of the transition stateGeometry and energy of the transition state
3Formation of the Meisenheimer intermediate (if applicable)Geometry and stability of the intermediate
4Departure of the leaving groupEnergy barrier for leaving group expulsion
5Formation of the final productOverall reaction energy

This table outlines the conceptual steps and outputs of a computational study on an SNAr reaction, as specific mechanistic studies for this compound are not available.

Prediction of Reactivity and Selectivity Profiles through Theoretical Methods

Theoretical methods can predict the reactivity and selectivity of this compound in various chemical transformations. The electronic properties calculated in section 5.1 are direct inputs for these predictions.

Reactivity: The HOMO-LUMO gap is a primary indicator of a molecule's reactivity towards nucleophiles and electrophiles. wuxiapptec.com A lower energy LUMO suggests a higher susceptibility to nucleophilic attack. The presence of electron-withdrawing groups like chlorine, fluorine, and the methyl ester group on the pyridine ring lowers the LUMO energy, thus activating the ring for nucleophilic substitution. wuxiapptec.comchemrxiv.org

Selectivity: In reactions involving this compound, regioselectivity is a key aspect. For instance, in a nucleophilic aromatic substitution, the incoming nucleophile could attack the carbon atom bonded to either the chlorine or the fluorine. Theoretical methods can predict the preferred site of attack by calculating the activation energies for both pathways. The pathway with the lower activation energy will be the favored one. nih.gov The local electrophilicity, often evaluated using Fukui functions or the molecular electrostatic potential, can also be used to predict the most reactive sites for nucleophilic attack. chemrxiv.org Recent advancements in machine learning, combined with quantum chemical descriptors, have also shown promise in predicting the regioselectivity of aromatic substitution reactions. rsc.orgrsc.org

Table 3: Factors Influencing Predicted Reactivity and Selectivity

FactorInfluence on Reactivity/SelectivityRelevant Theoretical Descriptor
Electron-withdrawing substituentsIncrease reactivity towards nucleophilesLUMO energy, Molecular Electrostatic Potential
Nature of the leaving groupAffects the rate of substitutionBond dissociation energy, Transition state energy
Steric hindranceCan influence the accessibility of reaction sitesMolecular geometry, Conformational analysis
Solvent effectsCan stabilize transition states and intermediatesSolvation models in computational chemistry

This table summarizes key factors and theoretical descriptors used in predicting reactivity and selectivity.

Conformational Analysis and Intermolecular Interactions in Related Systems

The conformational flexibility of the methyl ester group and the nature of intermolecular interactions are crucial for understanding the solid-state properties and biological activity of this compound.

Conformational Analysis: The rotation around the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the methoxy (B1213986) group gives rise to different conformers. Computational methods can be used to determine the relative energies of these conformers and identify the most stable ones. While specific conformational analysis for this compound is not available, studies on related molecules like methyl nicotinate provide a foundation for such investigations. nih.gov

Intermolecular Interactions: In the solid state, molecules of this compound will interact through various non-covalent forces, including halogen bonds (C-Cl···N, C-F···N), hydrogen bonds (C-H···O, C-H···F), and π-π stacking interactions. rsc.orgresearchgate.netmdpi.comnih.gov The presence of both chlorine and fluorine atoms makes halogen bonding a particularly interesting aspect to study. nih.gov The strength and directionality of these interactions dictate the crystal packing. rsc.orgresearchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in the crystal structure. nih.gov Understanding these interactions is important for crystal engineering and predicting the physical properties of the solid material. mdpi.com

Table 4: Types of Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Significance
Halogen BondingInteraction involving the electrophilic region of Cl or F with a nucleophilic site (e.g., N atom of another molecule).Can significantly influence crystal packing and molecular recognition.
Hydrogen BondingWeak interactions between a hydrogen atom and an electronegative atom like oxygen or fluorine.Contributes to the overall stability of the crystal lattice.
π-π StackingAttractive interaction between the aromatic pyridine rings of adjacent molecules.Important for the cohesive energy of the crystal.
van der Waals ForcesGeneral attractive or repulsive forces between molecules.Ubiquitous and contribute to the overall packing efficiency.

This table outlines the potential intermolecular interactions based on the structure of this compound and general principles of crystal engineering.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules like Methyl 5-chloro-6-fluoronicotinate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, proton NMR spectra have been determined using a 200 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. uark.edu The analysis of the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group.

Aromatic Protons: The two protons on the pyridine ring (at positions 2 and 4) would appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and their splitting patterns (multiplicity) are dictated by their position relative to the electron-withdrawing substituents (chloro, fluoro, and methyl ester groups). The coupling between these non-equivalent protons would likely result in doublets.

Methyl Ester Protons: The three protons of the methyl group (-OCH₃) would give rise to a sharp singlet in the upfield region, generally around 3.5-4.0 ppm. The integration of this peak would correspond to three protons.

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct carbon signals would be anticipated: five for the pyridine ring and one for the carbonyl group of the ester, and one for the methyl carbon. The chemical shifts of the ring carbons are significantly influenced by the attached halogens and the ester group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign each proton signal to its corresponding carbon atom, confirming the substitution pattern on the pyridine ring. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Multiplicity
Pyridine H (Position 2) 8.0 - 9.0 - Doublet
Pyridine H (Position 4) 7.5 - 8.5 - Doublet
Methyl (-OCH₃) 3.5 - 4.0 50 - 60 Singlet
Pyridine C (Halogenated) - 140 - 165 Singlet
Pyridine C (Ester Substituted) - 120 - 135 Singlet
Pyridine C (Unsubstituted) - 120 - 150 Singlet

Note: The exact chemical shifts require experimental determination and can be influenced by solvent and concentration.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₅ClFNO₂, the expected monoisotopic mass is approximately 189.00 g/mol . biosynth.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 189. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 191 would also be present, with an intensity of about one-third of the molecular ion peak. miamioh.edu This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. libretexts.org Expected fragmentation patterns for this compound would include:

Loss of the methoxy (B1213986) radical (-•OCH₃): This would result in a fragment ion at m/z 158 (189 - 31).

Loss of the methyl ester group (-•COOCH₃): This would lead to a fragment corresponding to the 5-chloro-6-fluoropyridinyl cation at m/z 130 (189 - 59).

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is also a common fragmentation pathway for esters. msu.edu

The precise mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which can confirm the elemental composition and further solidify the compound's identity.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Description
189/191 [C₇H₅ClFNO₂]⁺ Molecular Ion (M⁺) and M+2 Isotope Peak
158/160 [C₆H₂ClFNO]⁺ Loss of methoxy radical (-•OCH₃)

Note: The relative intensities of the fragment ions depend on their stability and the ionization conditions.

Advanced Chromatographic Techniques for Separation and Quantitative Analysis (e.g., HPLC, GC/MS)

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of moderately polar compounds like methyl nicotinate (B505614) derivatives. researchgate.netresearchgate.net For this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. sielc.com Detection is commonly achieved using a diode-array detector (DAD) or a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. researchgate.net This method can be used to monitor reaction progress, assess final product purity, and perform quantitative analysis with high precision and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Given its volatility, this compound is amenable to GC analysis. avantorsciences.com The sample is vaporized and separated on a capillary column, typically with a non-polar or moderately polar stationary phase (e.g., DB-5ms). farmaciajournal.com The retention time provides a characteristic identifier for the compound under specific chromatographic conditions. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides mass spectra for identification, confirming the identity of the peak corresponding to the target compound. GC-MS is a highly sensitive and specific technique for both qualitative and quantitative analysis. nih.gov

X-ray Diffraction Studies of Crystalline Derivatives and Related Halogenated Nicotinates

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated nicotinates and their derivatives provides insight into the likely structural characteristics. researchgate.net

In the absence of single crystals, X-ray powder diffraction (XRPD) can be used to characterize the bulk material. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form, or polymorph, of the compound. researchgate.net This technique is crucial for identifying different crystalline phases and for quality control of the solid-state form of the material. Studies on related structures, such as other substituted nicotinates, show how different substituents on the pyridine ring influence the crystal packing and supramolecular assembly. mdpi.com

Synthesis and Exploration of Methyl 5 Chloro 6 Fluoronicotinate Derivatives and Analogues

Rational Design Principles for Structural Modification

The design of new analogues based on the methyl 5-chloro-6-fluoronicotinate core is guided by established principles in medicinal and materials chemistry. The pyridine (B92270) ring is a common and valuable scaffold in pharmaceuticals and agrochemicals. wikipedia.org The introduction of halogen atoms, particularly fluorine, is a widely used strategy to modulate a molecule's physicochemical properties. nih.gov

Key design principles include:

Modulating Electronic Properties: Fluorine is the most electronegative element and its presence on the pyridine ring significantly alters the electron distribution. This can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability. nih.govarxiv.org The chlorine atom also contributes to the electronic landscape of the ring.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of complex molecules allows for the efficient creation of a diverse range of analogues from a common intermediate. acs.org This involves selectively replacing atoms or groups on a pre-constructed scaffold, such as the pyridine core. acs.org

Isosteric Replacement: Chlorine and fluorine have different sizes and electronic properties. Swapping their positions or replacing them with other halogens like bromine can lead to subtle but important changes in the molecule's shape and electronic character, potentially leading to improved properties.

Bioisosteric Modification: In medicinal chemistry, functional groups are often replaced with others that have similar physical or chemical properties (bioisosteres) to enhance desired biological activities or reduce unwanted side effects. For instance, the ester group could be modified to an amide or other functionalities to alter solubility, stability, and hydrogen bonding capabilities. acs.org

The ultimate goal of this rational design approach is to generate new chemical entities with optimized characteristics for specific applications, leveraging the unique properties imparted by the halogen substituents on the nicotinate (B505614) framework.

Synthesis and Characterization of Analogues with Varied Halogenation Patterns

The synthesis of analogues of this compound with different halogen arrangements is crucial for exploring the chemical space around this scaffold. A primary comparison is often made with its isomer, methyl 6-chloro-5-fluoronicotinate.

The synthesis of such fluorinated pyridines can be approached through various modern organic chemistry methods. nih.gov These may involve:

Nucleophilic Aromatic Substitution (SNAr): Starting from a multi-halogenated pyridine, one halogen can be selectively replaced. For example, a dichloro- or chlorofluoropyridine precursor could be reacted with a nucleophile. Fluorine is often an excellent leaving group in SNAr reactions on pyridine rings. wikipedia.orgacs.org

Electrophilic Fluorination: The use of electrophilic fluorinating agents like Selectfluor® can introduce fluorine onto a pyridine ring at a late stage of the synthesis. nih.gov

Sandmeyer-type Reactions: An amino group on the pyridine ring can be converted into a diazonium salt and subsequently replaced by a halogen.

Characterization of these analogues involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the structure and placement of the substituents.

Below is a comparison of this compound with some of its halogenated analogues.

Compound NameCAS NumberMolecular FormulaStructural Difference from Parent Compound
This compound1171918-85-6 bldpharm.comC₇H₅ClFNO₂ bldpharm.comParent Compound
Methyl 6-chloro-5-fluoronicotinate78686-78-9 biosynth.comC₇H₅ClFNO₂ biosynth.comIsomeric; positions of Cl and F are swapped.
Methyl 6-bromo-5-fluoronicotinate1214336-88-5 sigmaaldrich.comC₇H₅BrFNO₂ sigmaaldrich.comChlorine at position 6 is replaced by Bromine.
Methyl 2-chloro-5-fluoronicotinateNot Available nih.govC₇H₅ClFNO₂ nih.govIsomeric; Chlorine is at position 2 instead of 5 or 6.

Introduction of Diverse Functional Groups to the Nicotinate Core

The halogenated nicotinate core of this compound is a versatile platform for introducing a wide array of other functional groups. The reactivity of the pyridine ring, which is electron-deficient due to the ring nitrogen and the electron-withdrawing halogens, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgacs.org

The fluorine atom at the 6-position (alpha to the ring nitrogen) is particularly activated towards displacement by nucleophiles. This allows for the targeted introduction of various functionalities. acs.org

Examples of Functional Group Interconversion:

Substitution of Fluorine: The 6-fluoro group can be displaced by a range of nucleophiles under relatively mild conditions. acs.org These can include:

Alkoxides (R-O⁻): To form 6-alkoxy derivatives.

Amines (R-NH₂): To synthesize 6-amino compounds.

Thiolates (R-S⁻): To produce 6-thioether analogues.

Modification of the Ester Group: The methyl ester functionality can be transformed into other groups. For example, hydrolysis, typically under basic or acidic conditions, converts the ester to the corresponding carboxylic acid (5-chloro-6-fluoronicotinic acid). nih.gov This acid can then be converted into amides, other esters, or used in further coupling reactions.

Introduction of Other Groups: Synthetic routes can be designed to incorporate other functional groups onto the ring system, such as cyano (-CN) or nitro (-NO₂) groups, creating further structural diversity. nih.govchemicalbook.com

A data table of derivatives with diverse functional groups is presented below.

Compound NameCAS NumberMolecular FormulaFunctional Group Modification
Methyl 5-chloro-6-cyanonicotinate398457-04-0 chemicalbook.comC₈H₅ClN₂O₂ chemicalbook.comFluorine at position 6 is replaced by a cyano group.
Methyl 6-chloro-5-nitronicotinate59237-53-5 nih.govC₇H₅ClN₂O₄ nih.govIsomeric core (6-chloro-5-X) with Fluorine replaced by a nitro group.

Systematic Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies investigate how the arrangement of atoms and functional groups within a molecule influences its chemical reactivity. For this compound and its analogues, these studies are essential for predicting reaction outcomes and designing synthetic pathways.

The key relationships are governed by the electronic effects of the substituents on the pyridine ring:

Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen, together with the electron-withdrawing chloro and fluoro substituents, renders the ring electron-deficient. This significantly enhances its reactivity towards nucleophiles. wikipedia.org The positions most activated for attack are those ortho and para to the ring nitrogen (positions 2, 4, and 6).

Role of the Leaving Group: In SNAr reactions on this scaffold, the halogen at position 6 is the most likely to be displaced. Fluorine is an exceptionally good leaving group in this context, often being more readily displaced than chlorine, which is contrary to the trend in aliphatic systems. wikipedia.orgacs.org This is a critical reactivity principle for this class of compounds.

By systematically studying how changes in the halogenation pattern or the introduction of other functional groups affect the ease and regioselectivity of these reactions, chemists can develop a predictive understanding of the molecule's behavior, enabling more efficient and targeted synthesis of complex derivatives.

Concluding Perspectives and Future Research Directions

Addressing Current Challenges in Halogenated Nicotinate (B505614) Synthesis and Functionalization

The synthesis and subsequent functionalization of halogenated nicotinates are often hampered by several persistent challenges. Traditional chemical synthesis routes for nicotinic acid derivatives can involve harsh reaction conditions, such as high temperatures and pressures, and the use of corrosive reagents like nitric acid. researchgate.netfrontiersin.org These methods not only pose environmental concerns due to the generation of toxic by-products but can also suffer from low atom economy. frontiersin.org

A primary difficulty in pyridine (B92270) chemistry is achieving regioselectivity. The nitrogen atom within the pyridine ring strongly influences its electronic properties, making certain positions inherently more reactive than others. nih.gov For instance, the C2 and C4 positions are electrophilic, which often necessitates the use of blocking groups or specific directing groups to achieve functionalization at other sites like C3 or C5. nih.govunimi.it The direct C-H functionalization of pyridines at positions remote from the nitrogen atom remains a significant synthetic problem. nih.gov

Furthermore, the synthesis of multi-halogenated pyridines presents its own set of obstacles. A known method to prepare Methyl 5-chloro-6-fluoronicotinate involves a fluoride-chloride exchange on a dichlorinated precursor, Methyl 5,6-dichloronicotinate. uark.edu While effective, the availability and synthesis of appropriately substituted precursors can be a limiting factor. The introduction of fluorine, in particular, often requires specialized reagents and conditions. These synthetic complexities have historically limited the accessibility and study of nicotinic acids and esters featuring a combination of both fluorine and chlorine on the pyridine ring. uark.edu

ChallengeDescription
Harsh Reaction Conditions Conventional synthesis often requires high temperatures, high pressures, and corrosive acids, leading to high energy consumption. researchgate.netfrontiersin.org
Regioselectivity The intrinsic electronic properties of the pyridine ring make selective functionalization at specific positions difficult without directing groups. nih.govunimi.it
By-product Formation Aggressive reaction conditions can lead to the formation of unwanted and often toxic by-products, complicating purification and environmental impact. frontiersin.org
Precursor Availability The synthesis of complex halogenated nicotinates is dependent on the accessibility of suitably substituted starting materials. uark.edu
Halogen-Specific Challenges Introducing specific halogens, especially fluorine, requires specialized and often costly reagents and controlled reaction pathways. uark.edu

Opportunities for Catalytic Innovations in Halogenated Pyridine Chemistry

Overcoming the challenges in halogenated pyridine synthesis hinges on the development of novel and efficient catalytic systems. Recent advancements in catalysis offer promising avenues for more selective, efficient, and sustainable functionalization of the pyridine core.

Transition metal catalysis has been a cornerstone of pyridine functionalization, with methods like palladium-catalyzed cross-coupling reactions being widely used. numberanalytics.com A significant innovation is the use of iridium-catalyzed C(sp²)-H borylation, which allows for the conversion of arenes into versatile organoboronate esters without needing pre-existing reactive groups like halides. unimi.it This strategy opens the door to subsequent functionalization.

Photocatalysis represents a rapidly evolving field with significant potential. numberanalytics.com By using light to activate catalysts, these methods can facilitate reactions under mild conditions. numberanalytics.com For example, the merger of photoredox catalysis with thiol-based hydrogen atom transfer (HAT) catalysis has been successfully applied to the late-stage functionalization of complex pyridines. unimi.it Another novel approach involves photochemical organocatalysis that generates pyridinyl radicals, enabling C(sp²)–C(sp³) bond formation with distinct positional selectivity compared to classical methods. acs.org

Organocatalysis, which uses small organic molecules as catalysts, is gaining traction due to the low cost, low toxicity, and ready availability of the catalysts. mdpi.com Chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts have been designed for asymmetric acyl transfer reactions, showcasing the potential for enantioselective synthesis. acs.org Additionally, the development of novel phosphine (B1218219) reagents allows for a two-step halogenation of pyridines at the 4-position, where a phosphonium (B103445) salt is installed and subsequently displaced by a halide nucleophile. nih.gov

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in catalyst recyclability and process sustainability. numberanalytics.com Novel heterogeneous catalysts, such as cobalt on nitrogen-modified titania, have shown good activity and selectivity for pyridine hydrogenation under acid-free conditions in water. researchgate.net

Catalytic InnovationKey Features & Applications in Pyridine Chemistry
Transition Metal Catalysis Includes well-established methods like Pd-catalyzed cross-couplings and newer techniques like Iridium-catalyzed C-H borylation for creating versatile intermediates. unimi.itnumberanalytics.com
Photocatalysis Uses visible light to drive reactions under mild conditions; enables novel bond formations via radical intermediates with unique regioselectivity. unimi.itnumberanalytics.comacs.org
Organocatalysis Employs low-cost, metal-free catalysts for reactions like asymmetric synthesis and selective halogenation. mdpi.comacs.orgnih.gov
Heterogeneous Catalysis Utilizes solid-supported catalysts (e.g., Co on TiO₂) for improved recyclability and sustainability, particularly in hydrogenation reactions. numberanalytics.comresearchgate.net
Halogen/Metal Exchange Employs organometallic reagents (e.g., organolithium, organomagnesium) to regioselectively introduce functionality by swapping a halogen for a metal. znaturforsch.com

Future Prospects for this compound as a Pivotal Building Block in Complex Molecule Synthesis

This compound is uniquely positioned as a versatile building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries where substituted pyridines are prevalent. nih.govnih.gov Its utility stems from the differential reactivity of its three functional handles: the ester group, the chloro substituent, and the fluoro substituent.

The presence of two different halogen atoms at the C5 and C6 positions is of particular synthetic interest. The chlorine at C6 is activated towards nucleophilic aromatic substitution by the ring nitrogen. This allows for the selective introduction of a wide range of nucleophiles (e.g., containing oxygen, nitrogen, or sulfur) at this position. The fluorine atom at C5 is generally less reactive in this regard, allowing for sequential and site-selective functionalization. Both the chloro and fluoro groups can serve as handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This dual halogenation pattern provides a strategic advantage for building molecular complexity in a controlled manner.

The methyl ester at the C3 position offers another site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid (5-chloro-6-fluoronicotinic acid), which can then be converted into amides, other esters, or various other functional groups. This versatility is critical for structure-activity relationship (SAR) studies in drug discovery, where small modifications can significantly impact biological activity. nih.gov The interest in related halogenated nicotinic acids for potential hypolipidemic activity underscores the relevance of this structural motif in medicinal chemistry. uark.edu

Future research will likely focus on exploiting the unique reactivity of this compound. The development of selective catalytic methods that can distinguish between the C-Cl and C-F bonds will be crucial for unlocking its full synthetic potential. As catalytic innovations continue to provide milder and more selective tools for pyridine functionalization, this compound will become an increasingly valuable and accessible intermediate for assembling a diverse array of highly substituted pyridine derivatives with tailored electronic and steric properties for a wide range of applications.

Q & A

Basic: How to optimize the synthesis of methyl 5-chloro-6-fluoronicotinate for reproducibility?

Methodological Answer:

  • Parameter Variation : Systematically adjust reaction conditions (temperature, solvent polarity, catalyst loading) to identify optimal yields. For example, test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess nucleophilic substitution efficiency .
  • Purity Control : Monitor starting material purity via HPLC (>95%) and confirm intermediates using 1^1H/13^13C NMR. Impurities in precursors (e.g., residual moisture) can hinder fluorination .
  • Scalability : Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol. Document deviations in reaction exotherms or precipitation patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 19^{19}F NMR to verify fluorination position and 1^1H NMR to confirm esterification (δ ~3.9 ppm for methyl group) .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]+^+ calc. for C7_7H5_5ClFNO2_2: 204.9964) .
  • Purity Assessment :
    • HPLC : Employ a C18 column with UV detection at 254 nm; target ≥98% purity for biological assays .

Basic: How to assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Expose the compound to heat (40°C), light (UV lamp), and humidity (75% RH) for 7–14 days. Monitor decomposition via TLC or HPLC .
    • Key Metrics : Track ester hydrolysis (free carboxylic acid formation) and halogen displacement .
  • Storage Recommendations : Use amber vials with desiccants at –20°C for long-term stability .

Advanced: How to resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Variable Isolation : Replicate conflicting studies while controlling for:
    • Catalyst Purity : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2/ligand systems may yield divergent results due to ligand lability .
    • Solvent Effects : Compare DMF (polar, high dielectric) vs. THF (moderate polarity) to assess nucleophile accessibility .
  • Systematic Review : Apply COSMOS-E guidelines to meta-analyze variables (e.g., reaction time, base strength) across studies .

Advanced: How to design a mechanistic study for the hydrolysis of this compound?

Methodological Answer:

  • Kinetic Profiling :
    • Conduct pH-dependent studies (pH 2–12) with UV-Vis or 19^{19}F NMR to track ester cleavage rates. Use pseudo-first-order kinetics to model hydrolysis pathways .
  • Computational Modeling :
    • Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

Advanced: How to address discrepancies in spectral data for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation :
    • Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
    • Cross-reference with X-ray crystallography for ambiguous stereochemical assignments .
  • Error Analysis : Quantify batch-to-batch variability by repeating syntheses ≥3 times under identical conditions .

Advanced: How to formulate a research question on the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • FLOAT Framework :
    • Focus : "How does substituent electronegativity at the 5-position affect inhibitory potency against Enzyme X?"
    • Link Variables : Correlate Hammett σ values (electron-withdrawing groups) with IC50_{50} data from enzyme assays .
  • PICOT Adaptation (Non-Clinical) :
    • Population : Synthetic analogs with varied halogen substituents.
    • Intervention : Systematic substitution of Cl/F with Br/I.
    • Comparison : Relative binding affinities via molecular docking.
    • Outcome : Trends in bioactivity (e.g., IC50_{50} shifts ≥10-fold).
    • Time : 6-month SAR campaign .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.